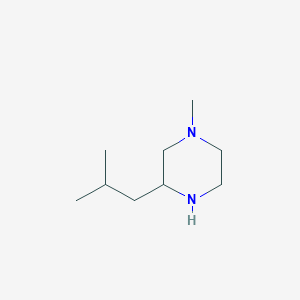

3-Isobutyl-1-methylpiperazine

Description

Broad Scope of Substituted Piperazines in Academic Research

Substituted piperazine (B1678402) derivatives are a significant class of compounds extensively studied in academic and industrial research. Their prevalence is largely due to their wide spectrum of biological activities. researchgate.net The piperazine moiety is considered a "privileged structure" in medicinal chemistry because it is frequently found in biologically active compounds. rsc.org

Research has demonstrated that these compounds exhibit a range of pharmacological properties. researchgate.net Many notable drugs incorporate a piperazine ring as a key part of their molecular structure. wikipedia.org The flexibility of the piperazine core allows it to interact with various biological targets, making it a valuable building block in the design of new therapeutic agents. nih.gov Academic research continuously explores new synthetic methods and applications for these compounds, from their role in anticancer research to their potential as radioprotective agents. nih.govnih.gov The development of novel synthetic strategies, such as transition-metal-catalyzed reactions and photoredox catalysis, has further broadened the scope of accessible piperazine derivatives for research. benthamdirect.com

Structural Classification and Nomenclature of Alkylpiperazine Derivatives

Piperazine is a symmetrical molecule that can be substituted at its nitrogen and carbon atoms. wikipedia.org The structural classification of its derivatives depends on the position and nature of these substituents.

N-Substituted Piperazines : The most common derivatives involve substitution at one or both nitrogen atoms (N1 and N4). When different groups are attached, they are named accordingly. For instance, in 3-Isobutyl-1-methylpiperazine, the piperazine ring is substituted with a methyl group at the N1 position and an isobutyl group at the C3 position. uni.lu

C-Substituted Piperazines : While historically less common, substitution on the carbon atoms of the piperazine ring is an area of growing interest. rsc.orgacs.org This creates chiral centers and introduces greater structural diversity. acs.org

Nomenclature : The naming of piperazine derivatives follows IUPAC conventions. The ring atoms are numbered from 1 to 6, starting with one of the nitrogen atoms as position 1. Substituents are named and numbered based on their point of attachment to the piperazine ring. For example, in this compound, the "1-methyl" indicates a methyl group on a nitrogen atom, and "3-isobutyl" indicates an isobutyl group on the carbon atom at the third position of the ring. uni.lu

Many derivatives are classified based on the type of group attached to the nitrogen, such as phenylpiperazines, benzylpiperazines, and pyridinylpiperazines. wikipedia.org

Historical Context of Piperazine Scaffolds in Organic Synthesis

The compound piperazine was originally named for its chemical similarity to piperidine (B6355638), a component of the black pepper plant. wikipedia.org It was first introduced to medicine as a solvent for uric acid. nih.gov Its journey as a cornerstone in organic synthesis began with the recognition of its utility as a building block for more complex molecules.

Initially, the synthesis of piperazine derivatives focused heavily on N-alkylation and N-arylation, which are relatively straightforward reactions. wikipedia.orgmdpi.com These methods led to the creation of a vast number of compounds. Over time, more sophisticated synthetic methods have been developed, allowing for more complex modifications of the piperazine scaffold. benthamdirect.com These include palladium-catalyzed reactions and C-H functionalization, which enable the introduction of substituents at specific carbon atoms on the ring. encyclopedia.pub This evolution in synthetic methodology has significantly expanded the chemical space that can be explored using the piperazine core, solidifying its status as a vital component in modern organic synthesis. rsc.orgacs.org

Chemical Profile of this compound

The compound this compound is a disubstituted piperazine derivative. Its structure features a methyl group on one of the nitrogen atoms and an isobutyl group on a carbon atom of the piperazine ring.

| Property | Data |

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 1248907-88-1 |

| SMILES | CC(C)CC1CN(CCN1)C |

| InChI Key | WOYCNJCWZDPJKK-UHFFFAOYSA-N |

Table generated from data in uni.lubldpharm.com.

Research and Synthesis

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its synthesis falls under the general methods for preparing asymmetrically substituted piperazines. The synthesis of such compounds typically involves multi-step processes. One common approach is the creation of the piperazine ring from acyclic precursors. For instance, a key intermediate like 1-isobutyl-3-methylpiperazin-2-one could potentially be reduced to form the piperazine ring. sigmaaldrich.com

The synthesis of N-alkylpiperazines can be achieved through methods like reductive amination or the reduction of carboxyamides. mdpi.com The synthesis of 1-methylpiperazine (B117243), a related compound, has been achieved through a two-step process involving an aminolysis reaction followed by hydrogenation. chemicalbook.com These established synthetic routes for substituted piperazines provide a framework for the potential synthesis of this compound.

Properties

IUPAC Name |

1-methyl-3-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-9-7-11(3)5-4-10-9/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYCNJCWZDPJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248907-88-1 | |

| Record name | 3-isobutyl-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of 3 Isobutyl 1 Methylpiperazine

Reactivity at the Piperazine (B1678402) Nitrogen Atoms

The differing substitution on the two nitrogen atoms in 3-Isobutyl-1-methylpiperazine governs its reactivity. The N1 atom is a tertiary amine due to the methyl substituent, while the N4 atom is a secondary amine. This makes the N4 nitrogen significantly more nucleophilic and the primary site for reactions such as alkylation and acylation.

The N4 secondary amine is the principal site for alkylation and acylation. Direct N-substitution of piperazine can be complicated by the formation of symmetrical N,N'-disubstituted products. researchgate.net However, in this compound, the N1 position is already blocked by a methyl group, favoring mono-substitution at the N4 position.

Alkylation: The N4 nitrogen can be readily alkylated using various electrophilic reagents. Common methods include nucleophilic substitution with alkyl halides (chlorides, bromides) or reductive amination with aldehydes or ketones. mdpi.com For instance, reaction with an alkyl halide would proceed via a standard SN2 mechanism. Another approach is the aza-Michael addition, where the piperazine nitrogen adds to an activated alkene. mdpi.com While the tertiary N1 amine can be alkylated to form a quaternary ammonium (B1175870) salt, this typically requires harsher conditions and the secondary amine at N4 is preferentially alkylated.

Acylation: The N4 position readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. nih.gov This reaction is a standard transformation for secondary amines. For example, reacting this compound with various acylating agents would furnish N4-acylated products. nih.govnih.gov In contrast, the tertiary N1 amine is unreactive towards acylation under standard conditions. Studies on similar 1,3-disubstituted ureas containing a piperazine moiety show that both N1 and N4 positions can be targeted with different reagents in a stepwise synthesis. nih.govscispace.com

| Reaction Type | Reagent Class | Example Reagent | Typical Product | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide | Benzyl bromide | N4-benzyl-3-isobutyl-1-methylpiperazine | mdpi.com |

| Reductive Amination | Aldehyde + Reducing Agent | Benzaldehyde + NaBH(OAc)₃ | N4-benzyl-3-isobutyl-1-methylpiperazine | mdpi.com |

| Acylation | Acyl Chloride | Acetyl chloride | N4-acetyl-3-isobutyl-1-methylpiperazine | nih.gov |

| Aza-Michael Addition | Activated Alkene | Acrylonitrile | 3-(4-(2-isobutyl-4-methylpiperazin-1-yl))propanenitrile | mdpi.com |

The nitrogen atoms of the piperazine ring are nucleophilic centers that react with various electrophiles. researchgate.net

Nucleophilic Reactivity: The lone pair of electrons on the N4 nitrogen makes it a potent nucleophile. It can participate in nucleophilic substitution reactions, particularly aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes. mdpi.com For example, reaction with an activated fluoro- or chloro-substituted aromatic ring would lead to the formation of an N-arylpiperazine derivative. mdpi.comresearchgate.net

Metal-Catalyzed Cross-Coupling: The N4 position is also a suitable substrate for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This allows for the formation of a C-N bond between the piperazine nitrogen and an aryl or heteroaryl halide or triflate, a common strategy in medicinal chemistry. mdpi.com

The N1 tertiary amine is generally not reactive in these transformations, ensuring high regioselectivity at the N4 position.

Oxidative and Reductive Transformations of this compound

Oxidation of substituted piperazines can occur at the nitrogen atoms or the carbon atoms of the ring.

N-Oxidation: The tertiary amine at N1 can be oxidized to form an N-oxide using common oxidizing agents like hydrogen peroxide or m-CPBA. The secondary amine at N4 could also be oxidized, though it may be more susceptible to other reactions.

C-H Oxidation: The C-H bonds alpha (adjacent) to the nitrogen atoms are susceptible to oxidation. Modern methods, particularly those using visible-light photoredox catalysis, can achieve site-selective C-H functionalization. beilstein-journals.org This process typically involves the oxidation of the piperazine to a nitrogen-centered radical cation, which then facilitates reactions at the adjacent carbon. bohrium.com For N,N'-disubstituted piperazines, this allows for the installation of alkyl or other functional groups on the carbon framework of the ring. beilstein-journals.orgbohrium.com In the case of this compound, oxidation could potentially occur at C2, C5, or C6.

The piperazine ring in this compound is a saturated heterocycle and is therefore generally resistant to reduction or hydrogenation under typical conditions. These reactions are more relevant to the synthesis of the piperazine ring from unsaturated precursors.

Reduction of Pyrazine (B50134) Precursors: A common method for synthesizing substituted piperazines is the catalytic hydrogenation of a corresponding pyrazine. acs.orgmdpi.com For example, a 2-isobutyl-6-methylpyrazine could theoretically be reduced to form a mixture of cis- and trans-3-isobutyl-1-methylpiperazine. Catalysts like palladium on carbon (Pd/C) or iridium complexes are often used for this transformation, which can be performed with high enantioselectivity if a chiral catalyst is employed. acs.orgmdpi.com

Reduction of Piperazinone Derivatives: Piperazines can also be formed by the reduction of piperazin-2-ones. Chiral piperazinones can be synthesized and subsequently reduced with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to yield valuable chiral gem-disubstituted piperazines. nih.govrsc.org

| Precursor Type | Reaction | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|---|

| Pyrazine | Asymmetric Hydrogenation | Iridium Catalyst | H₂, Alkyl Halide Activator | acs.org |

| Dioxime | Reductive Cyclization | Pd/C | H₂ (40 bar), 50 °C | mdpi.com |

| Piperazin-2-one (B30754) | Amide Reduction | BH₃·THF | Reflux | nih.govrsc.org |

Transformations Involving the Isobutyl Side Chain

The isobutyl group is a saturated alkyl side chain, which is generally unreactive under many conditions. Its primary influence is often steric, hindering access to the C2 and C3 positions of the piperazine ring. bibliotekanauki.pl However, under specific conditions, it can undergo transformations.

Free-Radical Halogenation: In the presence of a radical initiator (e.g., UV light) and a halogenating agent (e.g., N-bromosuccinimide), the isobutyl group could undergo free-radical halogenation. The most likely position for this reaction would be the tertiary C-H bond within the isobutyl group, or potentially the C-H bond on the carbon directly attached to the piperazine ring, as this position is activated (analogous to a benzylic position).

Oxidation: Under harsh oxidative conditions (e.g., using potassium permanganate (B83412) or chromic acid), the side chain could be cleaved or oxidized. However, such strong conditions would likely also lead to the degradation of the piperazine ring itself.

Studies on other heterocyclic systems with isobutyl side chains, such as pyrimidines or reactants in aza-Nazarov cyclizations, treat the group primarily as a stable, space-filling substituent rather than a reactive handle. beilstein-journals.orgmdpi.comresearchgate.net

Ring System Modifications and Expansion/Contraction Reactions

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a stable scaffold. However, under specific reaction conditions, it can undergo transformations that alter its fundamental structure. These modifications are of significant interest for the synthesis of novel heterocyclic compounds with diverse properties. For this compound, the presence of an isobutyl group at a carbon atom and a methyl group at a nitrogen atom influences the electronic and steric environment of the ring, which in turn affects its reactivity in ring transformation reactions.

Ring Expansion Reactions

The expansion of a piperazine ring typically leads to the formation of a seven-membered 1,4-diazepane ring. Such transformations are synthetically valuable as they provide access to a different class of diazacycles that are also important in medicinal chemistry. acs.org General strategies for the synthesis of 1,4-diazepanes often involve cyclization reactions of linear precursors rather than the expansion of a pre-existing piperazine ring. acs.orgrsc.orgresearchgate.net However, theoretical pathways for ring expansion of piperazine derivatives can be considered.

One potential, though less common, conceptual pathway for ring expansion could involve an intramolecular rearrangement. For instance, a reaction sequence that introduces a reactive functional group adjacent to the ring could initiate a rearrangement cascade. While specific examples for this compound are not available, related ring expansion methodologies in heterocyclic chemistry often rely on the formation of a carbocation or other reactive intermediate adjacent to the ring, which then triggers a bond migration and expansion of the ring system. wikipedia.org

A modular synthetic approach has been described for the synthesis of piperazines and 1,4-diazepanes from cyclic sulfamidate and hydroxy sulfonamide building blocks, highlighting the synthetic utility of building these rings from acyclic precursors. rsc.orgresearchgate.net Another modern approach involves the use of a ruthenium(II) catalyst for the coupling of diols and diamines to furnish piperazines and diazepanes. acs.orgorganic-chemistry.org

Ring Contraction Reactions

Ring contraction of a piperazine ring is a transformation that would lead to a five-membered ring, such as a substituted pyrrolidine (B122466) or pyrazoline, or potentially a different six-membered ring like a pyrazine through dehydrogenation.

Dehydrogenation to Pyrazines: One of the more documented transformations of the piperazine core is its dehydrogenation to form an aromatic pyrazine ring. This transformation represents a formal ring system modification from a saturated heterocycle to an aromatic one. Catalytic dehydrogenation using various metal catalysts can achieve this. For example, manganese pincer complexes have been used to catalyze the dehydrogenative coupling of β-amino-alcohols to form pyrazines, a reaction that proceeds through a dihydropyrazine (B8608421) intermediate. acs.org It is conceivable that this compound could undergo a similar dehydrogenation, which would likely involve oxidation at the C-2 and C-3 positions or C-5 and C-6 positions to introduce double bonds, leading to a substituted pyrazine derivative.

Favorskii-type Rearrangements: While not directly reported for piperazines, the Favorskii rearrangement of cyclic α-haloketones is a well-known method for ring contraction. wikipedia.org A hypothetical pathway for the ring contraction of a piperazine derivative could involve the formation of an α-halopiperazinone from this compound, which could then undergo a base-mediated rearrangement to a five-membered ring carboxylic acid derivative.

Extrusive Reactions: Ring contraction can also be achieved through the extrusion of an atom or a group from the ring. For instance, if a sulfur atom were to be incorporated into the piperazine ring to form a thiazepine, subsequent extrusion of sulfur could lead to a contracted ring.

It is important to emphasize that while these ring expansion and contraction reactions are known for other heterocyclic systems, their application to this compound specifically has not been reported. The steric bulk of the isobutyl group and the electronic nature of the N-methyl group would be expected to influence the feasibility and outcome of such reactions.

Table of Potential Ring Transformation Products of this compound

| Starting Compound | Reaction Type | Potential Product(s) | General Method/Reagents |

| This compound | Ring Expansion | 3-Isobutyl-1-methyl-1,4-diazepane | Catalytic Diol-Diamine Coupling (hypothetical application) |

| This compound | Ring Contraction (Dehydrogenation) | 2-Isobutyl-4-methylpyrazine | Dehydrogenation Catalysts (e.g., Mn, Ru complexes) |

| This compound | Ring Contraction (Rearrangement) | Substituted Pyrrolidine Carboxamide | Favorskii-type Rearrangement of an α-halopiperazinone derivative (hypothetical) |

| This compound | Ring Contraction (Cleavage) | N-methyl-N'-(substituted)ethylenediamine derivatives | Ring-opening reactions |

Advanced Analytical Characterization and Spectroscopic Analysis of 3 Isobutyl 1 Methylpiperazine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 3-Isobutyl-1-methylpiperazine, with a chemical formula of C₉H₂₀N₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, to several decimal places.

The expected monoisotopic mass of the neutral molecule is 156.1626 Da. uni.lu An experimental HRMS measurement yielding an m/z value extremely close to the calculated value for the protonated species (157.1699) would confirm the molecular formula C₉H₂₀N₂ and rule out other potential formulas with the same nominal mass. Further analysis of fragmentation patterns can provide initial structural insights. Common fragmentation pathways for piperazine (B1678402) derivatives involve cleavage of the C-N bonds within the ring and loss of substituents. researchgate.netxml-journal.net

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₂₁N₂⁺ | 157.16992 |

| [M+Na]⁺ | C₉H₂₀N₂Na⁺ | 179.15186 |

| [M+K]⁺ | C₉H₂₀N₂K⁺ | 195.12580 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed atomic connectivity and structure of an organic molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the complete structure of this compound can be mapped out.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the isobutyl group, the N-methyl group, and the piperazine ring protons. Based on analyses of related structures, the chemical shifts can be predicted. zbwhr.comchemicalbook.comresearchgate.net The N-methyl group would appear as a singlet, while the isobutyl group would show a characteristic doublet for the terminal methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the piperazine ring. The eight protons on the piperazine ring itself would likely appear as a series of complex, overlapping multiplets.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Isobutyl -CH(CH ₃)₂ | ~0.9 | Doublet (d) | 6H |

| Isobutyl -CH (CH₃)₂ | ~1.7-1.9 | Multiplet (m) | 1H |

| N-CH ₃ | ~2.2-2.4 | Singlet (s) | 3H |

| Isobutyl -CH ₂- | ~2.3-2.5 | Doublet (d) | 2H |

| Piperazine ring protons | ~2.3-3.0 | Multiplet (m) | 8H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has nine carbon atoms, and due to molecular symmetry, some may be equivalent. A decoupled ¹³C NMR spectrum would show distinct peaks for the N-methyl carbon, the four carbons of the isobutyl group, and the carbons of the piperazine ring. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to nitrogen appearing further downfield. chemguide.co.uklibretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isobutyl -CH(C H₃)₂ | ~22 |

| Isobutyl -C H(CH₃)₂ | ~28 |

| N-C H₃ | ~46 |

| Piperazine ring carbons | ~45-60 |

| Isobutyl -C H₂- | ~65 |

To unambiguously assign all proton and carbon signals and confirm the bonding framework, 2D NMR experiments are essential. youtube.comepfl.chyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It would be used to trace the connectivity within the isobutyl group, for instance, showing a cross-peak between the -CH₂- protons and the -CH- proton, and between the -CH- proton and the terminal -CH₃ protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign each carbon signal by linking it to its attached proton(s) identified from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the N-methyl protons to the adjacent carbons of the piperazine ring, and from the isobutyl -CH₂- protons to the C3 carbon of the piperazine ring, thus confirming the substitution pattern. sdsu.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra for this compound would be dominated by absorptions corresponding to C-H and C-N bonds. nih.gov

C-H Stretching: Strong absorptions are expected in the 2800-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the alkyl groups and the piperazine ring. vscht.cz

C-H Bending/Deformation: Peaks in the 1350-1470 cm⁻¹ region correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

C-N Stretching: The stretching vibrations of the aliphatic C-N bonds in the piperazine ring typically appear in the 1000-1250 cm⁻¹ region.

While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to those that cause a change in polarizability. Therefore, the two techniques provide complementary information for a complete vibrational analysis. bu.edu

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Aliphatic) | 2800 - 3000 | IR, Raman |

| C-H Bend/Deformation | 1350 - 1470 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

Chromatographic Techniques for Purity Assessment and Isomer Separation

For a volatile compound like this compound, Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification, is a highly effective technique. rsc.orgscholars.direct A typical GC method would involve injecting a solution of the compound onto a capillary column (e.g., with a 5% phenyl/95% methylpolysiloxane stationary phase) and using a temperature program to elute compounds based on their boiling points and interactions with the column. The resulting chromatogram would show a major peak for the desired product, and any smaller peaks would indicate the presence of impurities, such as unreacted starting materials or byproducts. The peak area can be used to calculate the purity of the sample.

Furthermore, chromatography is crucial for the separation of isomers. For example, the synthesis of this compound could potentially yield the 2-substituted isomer. A well-optimized GC or HPLC method would be capable of resolving these positional isomers, allowing for their individual identification and quantification. researchgate.netscilit.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives. unodc.org It combines the exceptional separation capability of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for detecting trace amounts of this compound in complex mixtures. mdpi.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. For piperazine analysis, columns such as those with a 5% phenyl/95% methyl silicone stationary phase are commonly employed. unodc.org The separation is based on the differential partitioning of analytes between the carrier gas (mobile phase), usually helium, and the stationary phase lining the column. unodc.org An oven temperature program is used to facilitate the elution of compounds, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points. unodc.org

Following separation in the GC column, the eluted molecules enter the mass spectrometer. The most common ionization technique for this type of analysis is electron ionization (EI), where high-energy electrons (typically 70 eV) bombard the molecules, causing them to fragment in a reproducible manner. unodc.org These fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for this compound. The ability to separate regioisomers, which may have very similar mass spectra, is a significant advantage of this technique. researchgate.net GC-MS is not only qualitative but also quantitative, allowing for the precise measurement of the compound's concentration, even at trace levels. mdpi.com

Table 1: Typical GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column Type | 5% Phenyl / 95% Methyl Silicone | Provides separation based on polarity and boiling point. unodc.org |

| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution separation. unodc.org |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. unodc.org |

| Injection Mode | Splitless | Ensures maximum transfer of the analyte to the column for trace analysis. unodc.org |

| Oven Program | Initial 100°C, ramp to 290°C | Separates compounds based on their volatility. unodc.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. unodc.org |

| Detector | Mass Spectrometer (Scan Mode) | Scans a range of mass-to-charge ratios to build a full spectrum. unodc.org |

High-Performance Liquid Chromatography (HPLC) and Chiral-Phase HPLC for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used extensively for the purity assessment of pharmaceutical compounds and other chemical substances. pharmatutor.orgnih.gov For non-volatile or thermally labile compounds like many piperazine salts, HPLC is often preferred over GC. Reversed-phase HPLC is the most common mode used for purity analysis, typically employing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. unodc.org This setup allows for the efficient separation of the main compound from its impurities, with purity often assessed by detecting the separated components using a UV detector. researchgate.net

A critical aspect of characterizing molecules like this compound is the potential for stereoisomerism. If a chiral center exists in the molecule, it can exist as a pair of enantiomers, which are non-superimposable mirror images. Enantiomers often have identical physical properties but can exhibit significantly different pharmacological effects. hplc.eu Therefore, the separation and quantification of individual enantiomers are crucial.

Chiral-Phase HPLC is the gold standard for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. mdpi.com There are various types of CSPs, with Pirkle-type and polysaccharide-based phases being among the most successful and widely used. hplc.eunih.gov Polysaccharide-based CSPs, for instance, often use derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.gov The differential interaction between the enantiomers and the chiral stationary phase causes one enantiomer to be retained longer on the column, leading to their separation. hplc.eu The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage for trace enantiomer analysis. hplc.eu

Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Typical Applications |

|---|---|---|

| Pirkle-type | 3,5-Dinitrobenzoyl Phenylglycine | Broad range of compounds including NSAIDs and agricultural chemicals. hplc.eu |

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Highly versatile, responsible for a majority of reported chiral separations. nih.gov |

| Cyclodextrin-based | β-Cyclodextrin | Enantioseparation of molecules that can fit into the cyclodextrin (B1172386) cavity. mdpi.com |

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Separation of chiral amino acids and related compounds. |

| Protein-based | Albumin, α1-acid glycoprotein (B1211001) | Separation of various drug compounds. |

Capillary Electrospray-High-Field Asymmetric Waveform Ion Mobility Spectrometry-MS

High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), also known as differential mobility spectrometry, is an advanced analytical technique that separates ions in the gas phase at atmospheric pressure. nih.govmsterms.org When coupled with mass spectrometry, typically via an electrospray ionization (ESI) source, it provides an additional dimension of separation that is orthogonal to both liquid chromatography and mass analysis. nih.gov This technique is particularly valuable for separating isobaric and isomeric compounds that may be indistinguishable by mass spectrometry alone. nih.gov

In FAIMS, ions are passed through a space between two electrodes where an asymmetric waveform is applied. nih.gov This waveform consists of a high-voltage, short-duration component (Dispersion Voltage, DV) and a lower-voltage, longer-duration component of opposite polarity. nih.gov Ions migrate toward one electrode during the high-field portion of the waveform and toward the other during the low-field portion. Because an ion's mobility can change with the applied electric field strength, its net path will drift toward one of the electrodes. A direct current voltage, known as the Compensation Voltage (CV), is applied to counteract this drift for a specific ion, allowing it to pass through the FAIMS device and into the mass spectrometer. nih.gov

For a compound like this compound, this technique would be highly beneficial for analysis in complex matrices. FAIMS can act as a continuous ion filter, selectively transmitting the ion of interest while removing background and interfering ions. nih.govbiorxiv.org This enhances the signal-to-noise ratio and improves the limits of detection. biorxiv.org Furthermore, its ability to separate isomers makes it a powerful tool for distinguishing this compound from other structural isomers that may be present as impurities or in a complex forensic sample. nih.gov

Table 3: Principles and Advantages of FAIMS-MS

| Feature | Description | Advantage |

|---|---|---|

| Separation Principle | Gas-phase ion separation based on differential mobility in high and low electric fields. nih.govmsterms.org | Provides an orthogonal separation dimension to LC and MS. nih.gov |

| Key Parameters | Dispersion Voltage (DV) and Compensation Voltage (CV). | CV is tuned to selectively transmit ions with specific differential mobility. nih.gov |

| Coupling to MS | Interfaces directly with an electrospray ionization (ESI) source at atmospheric pressure. nih.gov | Allows for seamless integration into LC-MS workflows. |

| Noise Reduction | Filters out chemical noise and interfering ions from the sample matrix. nih.govbiorxiv.org | Improves signal-to-noise ratio and enhances sensitivity. biorxiv.org |

| Isomer Separation | Capable of resolving ions with the same mass-to-charge ratio, including structural isomers and isobars. nih.gov | Enables specific identification and characterization of isomeric compounds. |

Computational Chemistry and Theoretical Studies on 3 Isobutyl 1 Methylpiperazine

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of 3-Isobutyl-1-methylpiperazine is crucial in determining its physical and chemical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to find the most stable arrangement of atoms in the molecule, a process known as geometry optimization. This process seeks the lowest energy conformation on the potential energy surface.

The piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement for a six-membered ring, minimizing steric and torsional strain. For this compound, the substituents—the methyl group at the N1 position and the isobutyl group at the C3 position—can be oriented in either axial or equatorial positions.

Conformational Isomers:

Equatorial-Equatorial (ee): Both the 1-methyl and 3-isobutyl groups occupy equatorial positions. This is generally the most stable conformation as it minimizes steric hindrance between the substituents and the rest of the ring.

Axial-Equatorial (ae): One substituent is in an axial position while the other is equatorial.

Equatorial-Axial (ea): The reverse of the axial-equatorial conformation.

Axial-Axial (aa): Both substituents are in axial positions, which is typically the least stable due to significant steric interactions.

Computational studies on similar substituted piperazines have shown that the energy difference between conformers can be significant. The relative energies of these conformations can be calculated to determine their populations at a given temperature. Geometry optimization calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Piperazine Chair Conformation

| Parameter | Typical Value (Å or °) |

| C-N Bond Length | 1.47 |

| C-C Bond Length | 1.53 |

| C-N-C Bond Angle | 110-112 |

| C-C-N Bond Angle | 110-112 |

| Ring Dihedral Angles | ~55-60 |

Note: These are generalized values for a substituted piperazine ring and would be specifically calculated for this compound in a dedicated computational study.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the N4 nitrogen, which is more sterically accessible and has a lone pair of electrons. The LUMO would be distributed more broadly across the molecule's framework. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

In this compound, the MEP would show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the alkyl groups would exhibit a positive potential.

Table 2: Calculated Electronic Properties for a Representative Alkylpiperazine

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | ~1.5 D |

Note: These values are illustrative for a generic alkylpiperazine and would require specific calculation for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT.

The predicted chemical shifts can then be correlated with experimental data. A good correlation between the calculated and observed spectra provides confidence in the determined structure and conformation of the molecule. Discrepancies between predicted and experimental values can often be explained by solvent effects or dynamic processes occurring in solution, which can also be modeled computationally.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

| C2 | 54.2 | H2 | 2.85 |

| C3 | 59.8 | H3 | 2.60 |

| C5 | 55.1 | H5 | 2.75 |

| C6 | 54.2 | H6 | 2.85 |

| N1-CH₃ | 46.5 | N1-CH₃ | 2.25 |

| Isobutyl-CH₂ | 40.1 | Isobutyl-CH₂ | 1.30 |

| Isobutyl-CH | 28.3 | Isobutyl-CH | 1.80 |

| Isobutyl-CH₃ | 22.5 | Isobutyl-CH₃ | 0.90 |

| N4-H | - | N4-H | 1.90 |

Note: These are hypothetical predicted values. Actual calculated values would depend on the level of theory and basis set used.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. A common synthetic route involves the N-alkylation of a piperazine precursor. For instance, the reaction of 3-isobutylpiperazine with a methylating agent.

By modeling the reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide valuable information about the reaction mechanism and its feasibility. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For the N-methylation of 3-isobutylpiperazine, the reaction would likely proceed through an SN2 mechanism, where the nitrogen atom of the piperazine acts as a nucleophile, attacking the methylating agent. Transition state analysis would reveal the geometry of the complex as the new N-C bond is forming and the leaving group is departing.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Alkylpiperazines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openpharmaceuticalsciencesjournal.com For a series of alkylpiperazines, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be classified into several categories:

Constitutional descriptors: Related to the molecular formula (e.g., molecular weight, number of atoms).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies).

Once a set of descriptors is calculated for a series of alkylpiperazines with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. A statistically significant QSAR model can then be used to predict the activity of new, untested alkylpiperazines, thereby guiding the design of more potent compounds. For instance, a QSAR study on piperazine derivatives as renin inhibitors found that constitutional descriptors such as the number of double bonds and the number of oxygen atoms play a vital role in their binding affinity. openpharmaceuticalsciencesjournal.comscispace.com

Table 4: Representative Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index (W) | A distance-based topological index. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

Derivatization and Structure Activity Relationship Sar Studies of 3 Isobutyl 1 Methylpiperazine Analogues

Design and Synthesis of Novel N-Substituted Piperazine (B1678402) Derivatives

The synthesis of novel N-substituted piperazine derivatives, particularly those with substitution at the 3-position like 3-isobutyl-1-methylpiperazine, can be approached through several established synthetic methodologies. A common strategy involves the initial construction of the piperazine ring followed by N-substitution. For instance, a versatile method for preparing 1-alkyl-3-phenylpiperazines has been reported, which can be adapted for the synthesis of 3-alkyl-substituted piperazines. arkat-usa.org This involves the reduction of a 4-protected-1-alkyl-2-oxo-3-phenylpiperazine intermediate, followed by deprotection. nih.gov By replacing the phenyl group with an isobutyl group in the starting materials, a similar pathway could theoretically yield this compound.

One potential synthetic route could start with the condensation of an appropriate isobutyl-containing precursor with an N-methylethylenediamine derivative to form a dehydropiperazinone intermediate. This intermediate can then be reduced to the desired piperazine ring. google.com Subsequent N-alkylation or N-arylation at the 4-position can be achieved through nucleophilic substitution reactions with various alkyl halides or aryl halides, often in the presence of a base. nih.gov

The design of novel N-substituted derivatives often focuses on introducing a variety of functional groups to explore their impact on the molecule's properties. These can range from simple alkyl and aryl groups to more complex heterocyclic moieties. For example, the synthesis of N-arylpiperazine-modified analogues of KN-62, a P2X7 receptor antagonist, demonstrated that the nature and position of substituents on the N-phenyl ring significantly influence biological activity. researchgate.net

A general scheme for the synthesis of N-arylpiperazine derivatives might involve the reaction of a this compound core with different aryl halides under palladium-catalyzed cross-coupling conditions, such as the Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituted aryl groups at the N-4 position.

Table 1: Examples of Synthetic Methodologies for N-Substituted Piperazines

| Methodology | Starting Materials | Key Intermediates | Final Product Type |

|---|---|---|---|

| Reductive Amination | Piperazine, Aldehyde/Ketone | Imine/Enamine | N-Alkylpiperazine |

| Nucleophilic Substitution | Piperazine, Alkyl/Aryl Halide | - | N-Alkyl/Arylpiperazine |

| Buchwald-Hartwig Amination | Piperazine, Aryl Halide | - | N-Arylpiperazine |

| Reduction of Amides | N-Acylpiperazine | - | N-Alkylpiperazine |

Exploration of Diketopiperazine and Other Fused Ring Systems Containing Isobutyl and Methyl Moieties

Diketopiperazines (DKPs), which are cyclic dipeptides, represent a closely related class of compounds. The synthesis of DKPs containing isobutyl and N-methyl moieties can be achieved through the cyclization of dipeptide precursors. For example, a dipeptide formed from N-methylalanine and leucine (B10760876) (which has an isobutyl side chain) could be cyclized to produce a diketopiperazine with the desired substituents.

Solid-phase synthesis offers an efficient method for the preparation of N-methylated diketopiperazines. This can be achieved by treating an N-methylated resin-bound dipeptide with a base like piperidine (B6355638) in dimethylformamide, leading to a cyclative release from the resin. nih.gov This method allows for the stereoselective synthesis of enantiomerically pure N-methylated DKPs. daneshyari.com Another approach involves a one-pot synthesis of DKPs from N-protected amino acids and amino acid esters, which simplifies the process by avoiding multiple purification steps. daneshyari.com

Fused ring systems incorporating the piperazine scaffold can lead to conformationally constrained analogues, which can be valuable for probing receptor binding sites. The synthesis of such systems can be accomplished through various cyclization strategies. For instance, intramolecular cyclization of appropriately functionalized piperazine derivatives can lead to the formation of bicyclic or tricyclic structures. An example is the preparation of 1,2-anellated piperazines through the hydrogenation of an α,β-unsaturated ester followed by condensation with formaldehyde. nih.gov

Investigation of Substituent Effects on Chemical Reactivity and Molecular Properties

The introduction of different substituents on the piperazine ring, particularly at the N-4 position, can significantly impact the molecule's chemical reactivity and physicochemical properties. The isobutyl group at the 3-position and the methyl group at the 1-position are expected to influence the steric and electronic environment of the piperazine ring.

The N-4 substituent can modulate the basicity of the distal nitrogen atom. Electron-withdrawing groups on an N-aryl substituent, for example, would decrease the basicity, while electron-donating groups would increase it. This, in turn, can affect the molecule's ability to form ionic interactions with biological targets.

The lipophilicity of the molecule is also heavily influenced by the nature of the N-4 substituent. Increasing the size and hydrophobicity of this substituent will generally lead to higher lipophilicity, which can affect membrane permeability and interactions with hydrophobic pockets in proteins. Structure-activity relationship studies on N-arylpiperazine derivatives have shown that lipophilicity is a key factor in their biological activity. mdpi.com

Furthermore, the substituents can influence the conformational preferences of the piperazine ring. The chair conformation is generally the most stable, but the presence of bulky substituents can lead to other conformations or restrict the rotational freedom of exocyclic bonds. These conformational constraints can be critical for achieving high-affinity binding to specific receptors.

Biological Activity Profiling of Synthesized Analogues (e.g., in vitro studies on enzyme inhibition and receptor binding mechanisms)

Analogues of this compound are of interest for their potential biological activities, including enzyme inhibition and receptor binding. The piperazine scaffold is a common feature in many biologically active compounds. researchgate.netnih.gov

Enzyme Inhibition:

Piperazine derivatives have been investigated as inhibitors of various enzymes. For example, a series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives were identified as potent, noncompetitive inhibitors of α-glucosidase, suggesting they bind to an allosteric site on the enzyme. nih.govnih.gov The study highlighted the importance of hydrophobic interactions and polar contacts for enzyme inhibition. nih.gov

In another study, piperazine-substituted purine (B94841) nucleobase analogs were found to act as potent anticancer agents by inhibiting Src kinase. researchgate.net The inhibitory potential of these compounds was evaluated in various cancer cell lines, and structure-activity relationships were established based on the substituents on the piperazine and phenyl rings. researchgate.net

Receptor Binding:

Piperazine derivatives are well-known ligands for a variety of receptors in the central nervous system. The N-arylpiperazine moiety is a key pharmacophore for serotoninergic receptor agonists, where the protonated nitrogen of the piperazine ring forms an ionic bond with an aspartate residue in the receptor binding site. mdpi.com

Studies on 3-substituted piperazine derivatives have shown that they can interact with sigma receptors with moderate to high affinity. nih.gov For instance, a phenylacetamide derivative of a 3-substituted piperazine displayed moderate affinity and considerable selectivity for σ1 receptors. nih.gov The nature and length of the carbon chain connecting the piperazine ring to other moieties have been shown to be critical for optimizing affinity and selectivity for sigma receptors. nih.gov

Furthermore, N-phenylpiperazine analogues have been extensively studied as ligands for dopamine (B1211576) D2 and D3 receptors. The substitution pattern on the phenyl ring and the nature of the linker to another part of the molecule were found to be crucial for achieving high affinity and selectivity for the D3 receptor over the D2 receptor. mdpi.com

Table 2: Examples of Biological Activities of Substituted Piperazine Analogues

| Compound Class | Biological Target | Observed Activity |

|---|---|---|

| 4-(Dimethylaminoalkyl)piperazine-1-carbodithioates | α-Glucosidase | Noncompetitive Inhibition |

| Piperazine-substituted Purine Nucleobase Analogs | Src Kinase | Inhibition, Anticancer Activity |

| N-Arylpiperazines | Serotonin Receptors (e.g., 5-HT1A) | Agonism |

| 3-Substituted Piperazine Derivatives | Sigma Receptors (e.g., σ1) | Binding Affinity |

| N-Phenylpiperazine Analogs | Dopamine Receptors (D2/D3) | Selective Binding |

Applications of 3 Isobutyl 1 Methylpiperazine in Chemical Sciences and Materials Technology

Role as a Precursor or Building Block in Complex Organic Synthesis

There are no specific studies found that document the use of 3-Isobutyl-1-methylpiperazine as a direct precursor or building block in complex organic synthesis. While the broader class of piperazines, particularly N-substituted derivatives, are widely utilized as foundational scaffolds in the synthesis of pharmaceuticals and other complex organic molecules, research has not singled out the 3-isobutyl-1-methyl variant for this purpose. nih.govmdpi.comchemicalbook.comnih.govmdpi.com

Evaluation as a Component in Industrial Process Solutions

An extensive search of scholarly articles reveals no research evaluating this compound as a component in solvents for CO2 capture. Furthermore, it has not been identified as a degradation product in studies of other amine-based solvent systems. The focus of CO2 capture research remains on less complex amines like piperazine (B1678402) (PZ) and its simpler derivatives.

No scientific literature was identified that investigates or reports on the corrosion inhibition properties of this compound for any material systems.

Exploration in Polymer Chemistry and Advanced Material Design (e.g., as additives)

There is no available research on the exploration or application of this compound within the field of polymer chemistry, either as a monomer, a catalyst, or an additive in the design of advanced materials.

Utilization in Advanced Separation Technologies

No studies were found that describe the utilization of this compound in advanced separation technologies, such as in the development of specialized membranes, extraction agents, or other separation media.

Future Outlook and Emerging Research Opportunities in 3 Isobutyl 1 Methylpiperazine Chemistry

Advancements in Sustainable Synthetic Methodologies for Piperazine (B1678402) Compounds

The synthesis of piperazine derivatives is undergoing a significant transformation driven by the principles of green chemistry. researchgate.netresearchgate.net Traditional synthetic routes are often lengthy and rely on toxic chemicals, prompting a shift towards more environmentally benign and efficient methods. researchgate.netresearchgate.net These sustainable approaches, while developed for the broader class of piperazine compounds, offer a clear roadmap for the future synthesis of specific molecules like 3-Isobutyl-1-methylpiperazine.

Key advancements in green synthetic strategies for piperazine analogues include:

Microwave-Assisted Synthesis: This technique accelerates reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. researchgate.netbenthamdirect.com

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis represents a mild and green alternative to classical methods. mdpi.comencyclopedia.pubresearchgate.net It allows for the formation of highly reactive intermediates in a controlled manner, enabling complex transformations under gentle conditions. mdpi.comencyclopedia.pub The development of organic photocatalysts further enhances the sustainability of this approach by avoiding potentially toxic and costly transition metals. mdpi.com

Green Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water or aqueous ethanol, is a central theme in sustainable chemistry. researchgate.netrsc.org For example, a heterogeneous bifunctional acid-base catalyst involving piperazine immobilized on graphene oxide has been used for multicomponent reactions in aqueous ethanol. rsc.org

Multicomponent and One-Pot Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, which minimizes waste, saves time, and reduces the need for purification of intermediate products. researchgate.netresearchgate.net

These methodologies could be adapted to produce this compound more efficiently and with a smaller environmental footprint. For instance, a one-pot reaction combining the necessary precursors under microwave irradiation or using a photoredox catalyst could streamline its synthesis significantly.

Table 2: Comparison of Sustainable Synthetic Methodologies for Piperazines

| Methodology | Principle | Advantages |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Faster reaction times, higher yields, reduced side reactions. researchgate.net |

| Photoredox Catalysis | Uses visible light to initiate reactions via single-electron transfer. encyclopedia.pub | Mild reaction conditions, high selectivity, use of sustainable energy source. mdpi.comresearchgate.net |

| Green Solvents | Employs environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact, improved safety. researchgate.netrsc.org |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a product. | High atom economy, operational simplicity, reduced waste. researchgate.netresearchgate.net |

Development of Novel Catalytic Systems for Piperazine Functionalization

A major challenge in piperazine chemistry has been the limited structural diversity at the carbon atoms of the ring. mdpi.comresearchwithnj.com Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions. mdpi.comresearchwithnj.com Recent breakthroughs in catalysis are addressing this limitation by enabling direct C-H functionalization, which involves selectively replacing a hydrogen atom on the piperazine backbone with a new functional group. mdpi.comnih.gov

These novel catalytic systems are critical for creating new analogues of this compound, potentially modifying its properties for specific applications.

Transition-Metal Catalysis: Catalysts based on metals like iridium, ruthenium, and copper have been developed for various C-H functionalization reactions. mdpi.comresearchgate.netnih.gov For example, iridium catalysts can be used for the stereospecific synthesis of C-substituted piperazines from imines under mild conditions. acs.org Ruthenium catalysts have been employed for the regioselective alkylation of the piperazine core using aldehydes. researchgate.net

Photoredox Catalysis: As mentioned, photoredox catalysis is also a powerful tool for C-H functionalization. mdpi.comnih.gov The MacMillan group reported one of the earliest examples, using an iridium-based photocatalyst for the C-H arylation of N-protected piperazines. mdpi.comencyclopedia.pubnih.gov This method can also be used for C-H vinylation and heteroarylation. encyclopedia.pubnih.gov

Organic Photoredox Catalysis: To improve sustainability, metal-free organic photocatalysts are being developed that offer comparable performance to transition-metal systems. mdpi.com This approach avoids the use of toxic or expensive heavy metals. mdpi.com

The application of these catalytic systems to piperazine substrates is often challenging due to the presence of the second nitrogen atom, which can cause side reactions or inhibit catalyst activity. mdpi.comencyclopedia.pub Therefore, methods successful for other nitrogen heterocycles like piperidines often cannot be directly applied to piperazines. mdpi.comnih.govencyclopedia.pub The continued development of catalysts that are tolerant of the unique electronic nature of the piperazine ring is a key area of future research.

Table 3: Examples of Catalytic Systems for Piperazine C-H Functionalization

| Catalyst Type | Metal/Compound | Reaction Type | Reference |

| Photocatalyst | Ir(ppy)₃ | C-H Arylation | mdpi.comencyclopedia.pubnih.gov |

| Transition Metal | Iridium Complex | [3+3] Cycloaddition | acs.org |

| Transition Metal | Ruthenium Complex | β-C(sp³)-H Alkylation | researchgate.net |

| Transition Metal | Copper | Cyclization via α-aminyl radical | mdpi.comencyclopedia.pub |

| Organic Photocatalyst | Carbazolyl dicyanobenzene (4CzIPN) | Decarboxylative Cyclization | mdpi.com |

Integration with Supramolecular Chemistry and Nanotechnology Applications

The unique structural and chemical properties of the piperazine scaffold make it an attractive building block for creating larger, highly organized systems in supramolecular chemistry and nanotechnology. researchgate.net The ability of its nitrogen atoms to participate in hydrogen bonding allows piperazine derivatives to self-assemble into complex networks. researchgate.netrsc.org

Supramolecular Assembly: Piperazine and its derivatives are used as building blocks for creating crystalline, hydrogen-bonded networks. rsc.org For instance, piperazine-1,4-diol, an analogue of piperazine, has been shown to assemble into 2D layered structures through hydrogen bonding when co-crystallized with various acids. rsc.org This ability to direct self-assembly could be exploited using this compound to create novel supramolecular architectures with tailored properties.

Nanotechnology Applications: Piperazine derivatives are being integrated into nanomaterials to create functional systems. One example is the immobilization of piperazine onto the surface of graphene oxide to create a reusable, heterogeneous acid-base catalyst. rsc.org Piperazine-based compounds are also used in the development of Metal-Organic Frameworks (MOFs) and novel polymers for applications such as solar cells. researchgate.netnih.gov The specific isobutyl and methyl groups on this compound could influence the packing and electronic properties of such materials.

Interdisciplinary Research Frontiers Involving Piperazine Scaffolds

The piperazine scaffold is a cornerstone of modern drug discovery, with derivatives showing a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidepressant properties. mdpi.comresearchgate.netnih.govresearchgate.net The future of this compound chemistry is tied to these expanding interdisciplinary frontiers.

Medicinal Chemistry: The piperazine ring is a key component in numerous blockbuster drugs, including Imatinib (Gleevec) and Sildenafil (Viagra). mdpi.comencyclopedia.pub Its presence can modulate physicochemical properties, improving a drug candidate's solubility and bioavailability. mdpi.comnih.gov Future research will likely involve synthesizing novel derivatives of this compound through the advanced catalytic methods described above and screening them for various biological activities. The specific substitution pattern of 3-isobutyl and 1-methyl groups provides a unique starting point for creating new chemical entities.

Materials Science: Beyond medicine, piperazine derivatives are finding use in agrochemicals and the synthesis of advanced materials like charge-transfer polymers. researchgate.net The basicity and reactivity of the piperazine nitrogens make them useful synthons for creating complex molecular structures.

Chemical Biology and Probe Development: The versatility of the piperazine scaffold makes it suitable for developing chemical probes to study biological systems. By attaching fluorescent tags or reactive groups to a molecule like this compound, researchers can create tools to investigate the function and localization of specific proteins or pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Isobutyl-1-methylpiperazine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of piperazine derivatives typically involves alkylation or acylation reactions. For example, alkylation of the piperazine core with isobutyl halides under basic conditions (e.g., K₂CO₃ in acetone) can introduce the isobutyl group. Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) are critical for minimizing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield and purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the piperazine ring. For instance, the methyl and isobutyl groups will show distinct proton signals in the δ 1.0–2.5 ppm range. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystalline) provides 3D conformational data .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence its interactions with biological targets?

- Methodological Answer : Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding affinities to receptors like serotonin or dopamine transporters. The isobutyl group’s hydrophobicity and the methyl group’s steric effects modulate interactions. Experimental validation via radioligand displacement assays (e.g., using [³H]paroxetine for serotonin transporters) quantifies target engagement .

Q. What strategies can resolve contradictions in reported biological activity data for piperazine derivatives?

- Methodological Answer : Meta-analysis of structure-activity relationship (SAR) studies identifies key substituent effects. For example, conflicting data on receptor selectivity may arise from differences in assay conditions (e.g., pH, temperature). Reproducing experiments under standardized protocols (e.g., NIH’s Assay Guidance Manual) and using isogenic cell lines reduces variability .

Q. How can reaction pathways for this compound derivatives be optimized to reduce toxic byproducts?

- Methodological Answer : Green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, enhance reaction efficiency. Monitoring byproducts via LC-MS and replacing hazardous reagents (e.g., phosgene with triphosgene) improves safety. Process Analytical Technology (PAT) tools enable real-time optimization of reaction parameters .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability studies. Intravenous and oral dosing followed by serial blood sampling quantifies parameters like Cₘₐₓ and t₁/₂. Microsomal stability assays (e.g., liver S9 fractions) predict metabolic clearance. PET imaging with radiolabeled analogs (e.g., ¹¹C-methylation) tracks biodistribution .

Critical Research Challenges

- Synthetic Scalability : Multi-step syntheses often suffer from low yields at scale. Continuous-flow reactors may address this .

- Target Selectivity : Off-target effects in CNS studies require advanced SAR profiling and in silico screening .

- Regulatory Compliance : Meeting ICH guidelines for impurity profiling demands robust analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.